N-butyl-6-chloropyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

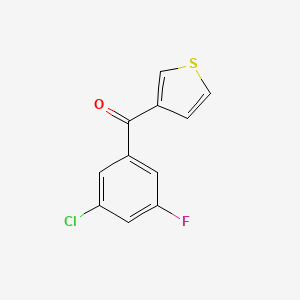

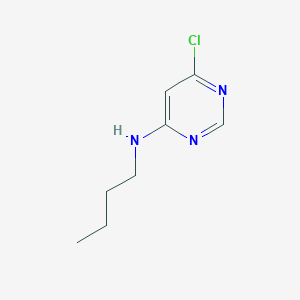

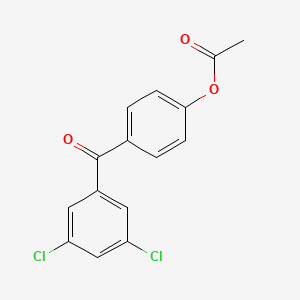

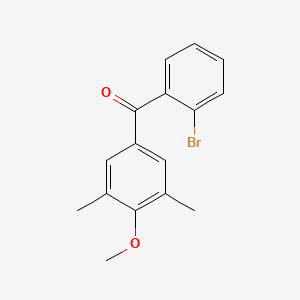

“N-butyl-6-chloropyrimidin-4-amine” is a chemical compound with the molecular formula C8H12ClN3 . It has an average mass of 185.654 Da and a monoisotopic mass of 185.071976 Da .

Molecular Structure Analysis

The molecular structure of “N-butyl-6-chloropyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a tert-butylamino group and at the 6-position with a chlorine atom .Wissenschaftliche Forschungsanwendungen

Amination Processes

The amination of halogenated pyrimidines, including compounds similar to N-butyl-6-chloropyrimidin-4-amine, has been studied for its utility in synthesizing amino-substituted pyrimidines. These processes often involve the treatment of halogenated pyrimidines with potassium amide in liquid ammonia, leading to the formation of amino-substituted derivatives. Such transformations are influenced by the choice of halogen and the accessibility of the pyrimidine nucleus, affecting the mechanism of amination. This area of research is crucial for the development of new synthetic methodologies in organic chemistry (Rasmussen & Plas, 2010).

Molecular Recognition and Binding

The synthesis and binding properties of amine-containing, cytosine-based ditopic receptors demonstrate the ability of these compounds to complex with guanosine monophosphate (GMP), showcasing the potential of N-butyl-6-chloropyrimidin-4-amine derivatives in molecular recognition and binding studies. Such compounds, which include base pairing and ammonium electrostatic binding subunits, are expected to serve as efficient receptors for prototypical purine-derived substrates, highlighting their applications in biochemical and pharmaceutical research (Furuta, Magda, & Sessler, 1991).

Antihypertensive and Antitumor Activities

Derivatives of N-butyl-6-chloropyrimidin-4-amine have been evaluated for their potential in medical applications, including their antihypertensive and antitumor activities. For instance, certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have shown the ability to lower blood pressure in spontaneously hypertensive rats in a gradual and sustained manner, suggesting their utility as antihypertensive agents. Moreover, some derivatives have exhibited significant antitumor activities, underscoring the importance of such compounds in the development of new therapeutic agents (Bennett et al., 1981); (De-qing, 2011).

Synthesis and Optimization

The synthesis of new N-arylpyrimidin-2-amine derivatives, including those related to N-butyl-6-chloropyrimidin-4-amine, involves optimized Buchwald-Hartwig amination conditions. This research contributes to the field of organic synthesis, providing a methodology for the preparation of heterocyclic compounds, which are crucial in pharmaceutical development (El-Deeb, Ryu, & Lee, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-butyl-6-chloropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-4-10-8-5-7(9)11-6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMGITJOGBLZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650004 |

Source

|

| Record name | N-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-6-chloropyrimidin-4-amine | |

CAS RN |

26423-00-7 |

Source

|

| Record name | N-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B1346316.png)